An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and explores its relevance in inhibiting key signaling pathways.
Core Physicochemical Properties
6-Bromo-1,2,4-triazolo[1,5-a]pyridine is a solid, crystalline compound at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Melting Point | 106-112 °C | |
| Boiling Point | Not experimentally determined. | |
| Density (Predicted) | 1.89 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents. | [1] |
| pKa (Predicted) | Given the pKa of pyridine is approximately 5.2 and 1,2,4-triazole has pKa values of 2.3 and 10.1, the pKa of the fused ring system is likely to be in the acidic range due to the electron-withdrawing nature of the triazole ring and the bromine atom.[3][4] | |
| logP (Predicted) | 1.0 - 1.8 (for similar structures) | [5][6][7] |
| Appearance | White to pale yellow crystalline solid | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine are provided below. These protocols are standard procedures in organic chemistry laboratories.
Melting Point Determination (Thiele Tube Method)
The melting point of an organic solid can be determined with precision using a Thiele tube.[6][8][9]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Heating oil (e.g., mineral oil, silicone oil)
-
Bunsen burner or other heat source
-
Mortar and pestle
-
Rubber band or a small slice of rubber tubing
Procedure:
-
Sample Preparation: Finely powder a small amount of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine using a mortar and pestle. Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Apparatus Setup: Fill the Thiele tube with heating oil to a level that will immerse the thermometer bulb and the portion of the capillary tube containing the sample. Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert the thermometer into the Thiele tube.[9]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure even heat distribution through convection currents in the oil.
-
Observation: Observe the sample closely as the temperature rises. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Solubility Determination
This protocol outlines a qualitative method for determining the solubility of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine in various organic solvents.[5][10][11][12]
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer (optional)
-
A selection of common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine (e.g., 10 mg) into a clean, dry test tube.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Mixing: Agitate the mixture vigorously for at least 30 seconds using a vortex mixer or by flicking the test tube.
-
Observation: Observe the mixture to determine if the solid has completely dissolved. If the solid has dissolved, the compound is considered soluble in that solvent at that concentration. If some or all of the solid remains, it is considered sparingly soluble or insoluble.
-
Reporting: Record the results as "soluble," "sparingly soluble," or "insoluble" for each solvent tested. For a more quantitative measure, the amount of solvent required to dissolve a known mass of the compound can be determined.[5]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.[7][13][14][15][16]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Solution Preparation: Dissolve a known amount of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO if the compound is not fully water-soluble).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Position the burette containing the titrant above the beaker.
-
Titration: Add the titrant in small, known increments, recording the pH after each addition. Stir the solution continuously to ensure homogeneity.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a weak base being titrated with a strong acid, the pKa is the pH at the half-equivalence point. For a weak acid being titrated with a strong base, the pKa is also the pH at the half-equivalence point.[14]
logP Determination (HPLC Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using High-Performance Liquid Chromatography (HPLC).[17][18][19][20]
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile)
-
Octanol-saturated water and water-saturated octanol
-
Standard compounds with known logP values
Procedure:
-
Standard Curve Generation: Inject a series of standard compounds with known logP values onto the HPLC column. Record the retention time for each standard. Create a calibration curve by plotting the logarithm of the retention time (log k', where k' = (t_R - t_0) / t_0) against the known logP values.
-
Sample Analysis: Dissolve 6-Bromo-1,2,4-triazolo[1,5-a]pyridine in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Retention Time Measurement: Determine the retention time (t_R) of the compound.
-
logP Calculation: Using the calibration curve, determine the logP value of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine corresponding to its measured retention time.
Synthesis Workflow
A general synthetic approach to the 1,2,4-triazolo[1,5-a]pyridine scaffold involves the cyclization of N-(pyridin-2-yl)amidoximes or the oxidative N-N bond formation from N-aryl amidines.[21] A plausible synthetic route for 6-Bromo-1,2,4-triazolo[1,5-a]pyridine is outlined below.
Caption: General synthesis of 6-Bromo-1,2,4-triazolo[1,5-a]pyridine.
Relevance in Drug Discovery: Kinase Inhibition
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed as kinase inhibitors.[22][23] These inhibitors often target signaling pathways implicated in cancer and inflammatory diseases. One such pathway is the p38 MAP kinase pathway, which plays a crucial role in cellular responses to stress and inflammation.[2]
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- 14. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
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- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
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